molecular formula C22H20N4O3S3 B3000661 N-(2,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 1005304-42-6

N-(2,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B3000661
CAS RN: 1005304-42-6
M. Wt: 484.61
InChI Key: GLYHLVSSHXNRPB-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a complex molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related acetamide derivatives. For instance, the first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists, indicating the relevance of acetamide derivatives in drug design and pharmacology . The second paper details the synthesis of thioacetamido derivatives of sugars, which suggests the versatility of the acetamide group in chemical modifications .

Synthesis Analysis

The synthesis of related acetamide compounds, as described in the first paper, involves the introduction of various substituents at the carbon adjacent to the amide nitrogen (C1) and explores the effects of different N-acyl, N-alkyl, and amino functions . This approach could potentially be applied to the synthesis of the target compound by modifying the appropriate precursors. The second paper outlines a method for replacing the amide-carbonyl oxygen with sulfur, which could be a relevant step in the synthesis of the thioacetamide moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The first paper indicates that the stereochemistry and the nature of the substituents at C1 significantly affect the potency of the compounds as kappa-opioid agonists . This suggests that the molecular structure of the target compound, including its stereochemistry and the specific substituents, would be critical in determining its biological activity and potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives can be complex. The first paper describes the use of racemic or chiral amino acids to introduce various substituents, which could involve enantioselective synthesis or resolution steps . The second paper mentions the use of phosphorus pentasulfide in pyridine to modify the acetamido group, which is a specific reaction condition that could be relevant for introducing sulfur-containing groups into the target compound .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the target compound, they do highlight the importance of such properties in the context of drug design. The opioid agonist activity and the inhibition of glucosidase enzymes mentioned in the papers suggest that the solubility, stability, and reactivity of acetamide derivatives are important factors that can influence their biological efficacy .

Scientific Research Applications

Anticancer Applications

  • Synthesis of Anticancer Agents

    Thiazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticancer activity. For example, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and tested their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating significant selective cytotoxicity in some compounds (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

  • Thiazole and Thiadiazole Derivatives as Potential Anticancer Agents

    Ekrek et al. (2022) reported the synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents, showing their ability to induce apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Optoelectronic Applications

  • Optoelectronic Properties of Thiazole-Based Polythiophenes: In the field of materials science, Camurlu and Guven (2015) explored thiazole-containing monomers for their optoelectronic properties, which could be relevant for the development of conducting polymers and related applications (Camurlu & Guven, 2015).

Antimicrobial and Antioxidant Applications

  • Synthesis and Antimicrobial Evaluation

    Talupur et al. (2021) synthesized and evaluated the antimicrobial effectiveness of certain thiazole-based compounds, indicating potential use in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antioxidant Activity of Amidomethane Sulfonyl-Linked Heterocycles

    Talapuru et al. (2014) explored the antioxidant activity of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, a class of compounds related to the compound of interest, demonstrating significant antioxidant properties (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-13-21(32-22(23-13)18-5-4-10-30-18)15-7-9-20(26-25-15)31-12-19(27)24-16-11-14(28-2)6-8-17(16)29-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYHLVSSHXNRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

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